molecular formula C13H24N2O B5917006 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol

1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol

Cat. No. B5917006
M. Wt: 224.34 g/mol
InChI Key: DZPWSNQGSJMXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol, also known as MPTU, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of tricyclic compounds and has a unique structure that makes it an interesting molecule to study.

Mechanism of Action

The mechanism of action of 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol involves its binding to the sigma-1 receptor. This binding leads to a modulation of the receptor's activity, which can have a variety of effects on different physiological processes. 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to have both agonist and antagonist effects on the sigma-1 receptor, depending on the specific context.
Biochemical and Physiological Effects:
1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to have a variety of biochemical and physiological effects, many of which are related to its binding to the sigma-1 receptor. These effects include modulation of calcium signaling, regulation of neurotransmitter release, and modulation of ion channel activity. 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has also been shown to have potential neuroprotective effects, particularly in the context of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol in lab experiments is its high affinity and specificity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol is its relatively complex synthesis, which may make it difficult to obtain in large quantities for certain experiments.

Future Directions

There are several potential future directions for research on 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol and its applications in scientific research. One area of interest is the development of new compounds based on the structure of 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol that may have improved binding affinity or selectivity for the sigma-1 receptor. Another area of interest is the potential therapeutic applications of 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol and related compounds in the treatment of neurodegenerative diseases and other neurological disorders. Finally, further research is needed to fully understand the mechanisms of action of 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol and its effects on different physiological processes.

Synthesis Methods

The synthesis of 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol involves several steps, starting with the reaction of 1,5-dibromopentane with sodium ethoxide to form 1-ethoxy-5-bromopentane. This compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the corresponding nitrile. The nitrile is then reduced using lithium aluminum hydride to form the amine, which is then converted to 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol using a series of reactions involving acetic anhydride, sodium borohydride, and hydrochloric acid.

Scientific Research Applications

1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been used as a tool to study the sigma-1 receptor and its role in these processes.

properties

IUPAC Name

1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-3-4-13-9-14-5-6-15(10-13)8-12(2,7-14)11(13)16/h11,16H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPWSNQGSJMXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CN3CCN(C1)CC(C3)(C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6961954

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